molecular formula C10H17NO2 B2516039 Methyl 1-cyclopentylazetidine-2-carboxylate CAS No. 1042413-90-0

Methyl 1-cyclopentylazetidine-2-carboxylate

Cat. No. B2516039
Key on ui cas rn: 1042413-90-0
M. Wt: 183.251
InChI Key: DZNOPQHVCIRBEM-UHFFFAOYSA-N
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Patent
US08802665B2

Procedure details

The reaction of methyl 2,4-dibromobutanoate 17 with cyclopentylamine 18I yielded 1-cyclopentyl-azetidine-2-carboxylic acid methyl ester as a light brown solid (33%). MS ISP (m/e): 184.2 (100) [(M+H)]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][CH2:8]Br)[C:3]([O:5][CH3:6])=[O:4].[CH:10]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH3:6][O:5][C:3]([CH:2]1[CH2:7][CH2:8][N:15]1[CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)CCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1N(CC1)C1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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